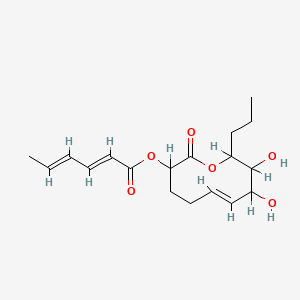
Pinolidoxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pinolidoxin is an oxacycle.
Wissenschaftliche Forschungsanwendungen
Synthesis of Pinolidoxin
The synthesis of this compound has been a focus of several studies, utilizing various chemical strategies. A notable approach involves a highly convergent synthesis that allows for the determination of its stereostructure, which is crucial for understanding its biological activity. This method highlights the application of novel silacyclic precursors and reversible ring-closing metathesis in producing this compound .
This compound exhibits significant biological activities, particularly as a biofungicide. Research indicates that it possesses antifungal properties against various pathogens affecting crops. For example, studies have shown that this compound demonstrates antifungal activity against Cercospora nicotianae and Macrophomina phaseolina, two severe pathogens in soybean cultivation . It has been suggested that this compound, along with other related compounds, can be developed as effective biocontrol agents in agricultural settings.
Phytotoxicity and Herbicidal Potential
This compound's phytotoxicity has been evaluated through various assays. It has shown selective herbicidal properties against certain weed species without significantly affecting cultivated plants like legumes and cucurbits . This selective action makes it a candidate for use in integrated weed management systems.
Case Study 1: Antifungal Efficacy
A study conducted on the antifungal efficacy of this compound revealed its potential as a biofungicide. When tested against Cercospora nicotianae, this compound exhibited notable inhibition of fungal growth, suggesting its practical application in managing fungal diseases in crops .
Case Study 2: Phytotoxic Effects on Weeds
In another investigation, this compound was applied to various weed species to assess its phytotoxic effects. Results indicated that while it caused significant necrosis in certain weeds, it had minimal impact on economically important crops, highlighting its potential as a selective herbicide .
Summary of Applications
| Application | Description |
|---|---|
| Biofungicide | Effective against fungal pathogens like Cercospora nicotianae and Macrophomina phaseolina. |
| Herbicide | Selectively toxic to certain weed species while sparing cultivated plants. |
| Plant Pathology | Modulates plant responses to pathogens, potentially enhancing crop resilience. |
Eigenschaften
CAS-Nummer |
152985-39-2 |
|---|---|
Molekularformel |
C18H26O6 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
[(5E)-3,4-dihydroxy-10-oxo-2-propyl-2,3,4,7,8,9-hexahydrooxecin-9-yl] (2E,4E)-hexa-2,4-dienoate |
InChI |
InChI=1S/C18H26O6/c1-3-5-6-12-16(20)23-15-11-8-7-10-13(19)17(21)14(9-4-2)24-18(15)22/h3,5-7,10,12-15,17,19,21H,4,8-9,11H2,1-2H3/b5-3+,10-7+,12-6+ |
InChI-Schlüssel |
TXPRZPDVUZCNLB-YECGNMMBSA-N |
SMILES |
CCCC1C(C(C=CCCC(C(=O)O1)OC(=O)C=CC=CC)O)O |
Isomerische SMILES |
CCCC1C(C(/C=C/CCC(C(=O)O1)OC(=O)/C=C/C=C/C)O)O |
Kanonische SMILES |
CCCC1C(C(C=CCCC(C(=O)O1)OC(=O)C=CC=CC)O)O |
Synonyme |
lethaloxin pinolidoxin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















